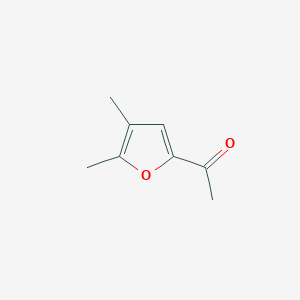

5-Acetyl-2,3-dimethylfuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4,5-dimethylfuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGQDZWQYUQIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Acetyl-2,3-dimethylfuran basic properties

An In-Depth Technical Guide to 5-Acetyl-2,3-dimethylfuran: Core Properties, Synthesis, and Analytical Characterization

Introduction and Strategic Context

This compound is a substituted heterocyclic organic compound belonging to the furan family. Its structure, featuring a furan core with two adjacent methyl groups and an acetyl substituent, makes it a molecule of interest in synthetic chemistry and as a potential building block for more complex chemical structures. The electronic properties of the furan ring, enriched by the electron-donating methyl groups, influence its reactivity, particularly in electrophilic substitution reactions.

It is critically important for researchers to distinguish this compound from its more widely studied and commercially documented isomer, 3-Acetyl-2,5-dimethylfuran (CAS: 10599-70-9) . A significant portion of the available literature, particularly in the fields of flavor and fragrance chemistry, pertains to the latter. 3-Acetyl-2,5-dimethylfuran has been used as a flavoring agent but has come under scrutiny for potential genotoxicity, leading to its prohibition as a fragrance ingredient.[1][2] In contrast, the physicochemical properties, biological activity, and applications of this compound are not as extensively documented, presenting an area ripe for further investigation. This guide focuses specifically on the core technical properties of this compound.

Core Physicochemical Properties

The fundamental properties of a compound are the bedrock of its application in research and development. The key identifiers and computed physical properties for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4,5-dimethylfuran-2-yl)ethanone | [3] |

| CAS Number | 73761-44-1 | [3] |

| Molecular Formula | C₈H₁₀O₂ | [3] |

| Molecular Weight | 138.16 g/mol | [3] |

| Chemical Structure |  | [3] |

| XLogP3 | 1.8 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis Pathway: Proposed Friedel-Crafts Acylation

The primary consideration for furan acylation is the ring's sensitivity to strong Lewis acids (e.g., AlCl₃), which can induce polymerization and degradation.[5] Therefore, the selection of a milder Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride, is a critical experimental choice to ensure a controlled reaction and higher yield of the desired product.[6][7] The reaction typically utilizes acetic anhydride as the acylating agent.

References

- 1. 3-Acetyl-2,5-dimethylfuran | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-acetyl-2,5-dimethyl furan, 10599-70-9 [thegoodscentscompany.com]

- 3. This compound | C8H10O2 | CID 14616895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Acetyl Dimethylfuran Isomers for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of acetyl dimethylfuran, a class of heterocyclic organic compounds with significant applications in chemical synthesis and flavor chemistry. While the initial focus of this inquiry was 5-Acetyl-2,3-dimethylfuran, a thorough review of scientific literature and chemical databases reveals a notable scarcity of detailed information for this specific isomer. In contrast, the isomeric compound, 3-Acetyl-2,5-dimethylfuran (CAS No. 10599-70-9) , is extensively characterized, commercially available, and possesses a wealth of documented applications and synthetic protocols.[1]

This guide, therefore, pivots to an in-depth exploration of 3-Acetyl-2,5-dimethylfuran, providing researchers, scientists, and drug development professionals with a vital resource on its chemical structure, properties, synthesis, and safety considerations. The insights and protocols detailed herein are grounded in established scientific principles to ensure technical accuracy and practical utility.

Introduction to Acetyl Dimethylfurans

Furan derivatives are fundamental scaffolds in organic chemistry, serving as versatile building blocks for pharmaceuticals, agrochemicals, and specialty materials.[2] The introduction of acetyl and methyl groups to the furan ring, as seen in acetyl dimethylfurans, creates reactive sites that allow for diverse chemical modifications.[2]

The specific isomer, this compound, is identified with CAS number 73761-44-1.[] However, detailed experimental data, spectroscopic analysis, and established synthetic routes for this compound are not widely available in peer-reviewed literature or commercial supplier documentation.

Conversely, 3-Acetyl-2,5-dimethylfuran is a well-documented and readily accessible compound.[1][4] It is recognized for its role as a flavoring agent and as a key intermediate in the synthesis of more complex molecules, including photochromic compounds and potential pharmaceutical candidates.[5][6] This guide will focus on the latter, providing a robust technical foundation for its use in a research and development setting.

Chemical Structure and Physicochemical Properties

The structural and physical properties of 3-Acetyl-2,5-dimethylfuran are critical for its application in chemical synthesis. The molecule consists of a furan ring substituted with two methyl groups at positions 2 and 5, and an acetyl group at the 3-position.[7] This arrangement influences its reactivity and physical characteristics.

Chemical Structure

-

CAS Number: 10599-70-9[1]

-

Molecular Formula: C₈H₁₀O₂

-

Molecular Weight: 138.16 g/mol

-

SMILES String: CC(=O)c1cc(C)oc1C

-

InChI Key: KBSVBCHYXYXDAG-UHFFFAOYSA-N[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Acetyl-2,5-dimethylfuran, essential for experimental design and execution.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid | [7] |

| Boiling Point | 62 °C at 0.25 mmHg | [5][6] |

| Density | 1.038 g/mL at 25 °C | [5][6] |

| Refractive Index (n²⁰/D) | 1.485 | [5][6] |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Solubility | Slightly soluble in water; soluble in ethanol and propylene glycol. |

Synthesis of 3-Acetyl-2,5-dimethylfuran

The synthesis of 3-Acetyl-2,5-dimethylfuran is most commonly achieved through the Friedel-Crafts acylation of 2,5-dimethylfuran.[2][6] This electrophilic aromatic substitution reaction is a reliable method for introducing an acetyl group onto the electron-rich furan ring.[2]

Foundational Synthetic Pathway: Friedel-Crafts Acylation

The selection of a mild Lewis acid catalyst is crucial to prevent polymerization and degradation of the sensitive furan ring.[6] Boron trifluoride etherate is often preferred over stronger Lewis acids like aluminum chloride for this reason.[6]

Diagram of the Friedel-Crafts Acylation Workflow

Caption: General workflow for the synthesis of 3-Acetyl-2,5-dimethylfuran.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of 3-Acetyl-2,5-dimethylfuran.

Materials and Reagents:

-

2,5-Dimethylfuran

-

Acetic anhydride

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethylfuran in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.[6]

-

Addition of Acylating Agent: While maintaining the temperature at 0 °C, add acetic anhydride dropwise to the cooled solution with stirring.[6]

-

Catalyst Addition: Slowly add boron trifluoride etherate to the reaction mixture. A color change is typically observed.[6]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[6]

-

Work-up: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Sequentially wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

-

Purification: The crude 3-Acetyl-2,5-dimethylfuran can be purified by vacuum distillation or column chromatography on silica gel.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Acetyl-2,5-dimethylfuran and the reagents used in its synthesis.

Hazard Identification

While some sources indicate no classification for hazards, it is prudent to handle this compound with care.[8] Other furan derivatives can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]

-

Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[8]

-

Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[10] For fires, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[8]

First-Aid Measures

-

Inhalation: Move the individual to fresh air.[8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[8]

In all cases of exposure, seek medical attention if symptoms persist.

Applications in Research and Drug Development

3-Acetyl-2,5-dimethylfuran serves as a valuable building block in organic synthesis.[11] Its functional groups—the furan ring and the ketone—provide handles for a variety of chemical transformations.

-

Synthesis of Photochromic Compounds: It has been used in the synthesis of furylfulgide, a type of photochromic compound that undergoes reversible color change upon exposure to light.[5][6]

-

Precursor to Chalcones: The acetyl group can participate in aldol condensation reactions with aryl aldehydes to form chalcones (1-(2′,5′-dimethyl-3′-furyl)-3-(aryl)-2-propen-1-one), which are scaffolds for various biologically active molecules.[5]

-

Flavor and Fragrance Chemistry: It is used in the food and fragrance industry for its nutty, roasted aroma profile.[4][5][7]

Conclusion

While the specific isomer this compound remains poorly characterized, its close relative, 3-Acetyl-2,5-dimethylfuran, is a well-documented and synthetically accessible compound. This guide provides a comprehensive technical overview of its chemical structure, properties, a reliable synthetic protocol, and essential safety information. For researchers and professionals in drug development and chemical synthesis, 3-Acetyl-2,5-dimethylfuran offers a versatile platform for the creation of more complex and potentially valuable molecules.

References

- 1. 3-Acetyl-2,5-dimethylfuran | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 4. 3-acetyl-2,5-dimethyl furan, 10599-70-9 [thegoodscentscompany.com]

- 5. 3-ACETYL-2,5-DIMETHYLFURAN | 10599-70-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. scbt.com [scbt.com]

5-Acetyl-2,3-dimethylfuran: An In-depth Technical Guide on its Putative Natural Sources and Occurrence

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2,3-dimethylfuran is a substituted furan derivative of interest in flavor chemistry and potentially other fields of chemical research. However, a comprehensive review of the scientific literature reveals a significant paucity of information regarding its specific natural sources, occurrence, and biosynthetic pathways. This technical guide directly addresses this knowledge gap. While definitive data for this compound remains elusive, this paper provides a detailed exploration of the known natural occurrences, formation mechanisms, and analytical methodologies for structurally similar acetylated and methylated furan derivatives. By examining these analogous compounds, we can construct a predictive framework to guide future research into the identification and characterization of this compound in natural matrices. This guide serves as a crucial resource for researchers, offering a foundational understanding and practical methodologies for the investigation of this and other rare furan derivatives.

Introduction: The Enigma of this compound

Furan derivatives are a diverse class of heterocyclic organic compounds that contribute significantly to the aroma and flavor profiles of a wide array of foods and natural products.[1] Among these, acetylated and methylated furans are of particular interest due to their characteristic nutty, roasted, and caramel-like sensory properties. This compound, with the chemical formula C₈H₁₀O₂, is one such compound.[2]

A Tale of Isomers: this compound vs. 3-Acetyl-2,5-dimethylfuran

It is imperative to distinguish this compound from its more studied isomer, 3-Acetyl-2,5-dimethylfuran. The positioning of the acetyl and methyl groups on the furan ring significantly influences the molecule's chemical and sensory properties.

| Property | This compound | 3-Acetyl-2,5-dimethylfuran |

| IUPAC Name | 1-(2,3-dimethylfuran-5-yl)ethan-1-one | 1-(2,5-dimethylfuran-3-yl)ethanone |

| CAS Number | 14616895 | 10599-70-9 |

| Molecular Formula | C₈H₁₀O₂ | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol | 138.16 g/mol |

| Reported Aroma | Not well-documented | Sweet, cocoa, corn-like, nutty, musty, earthy, leathery[6][7][8] |

This table highlights the distinct identities of the two isomers.

Predicted Natural Occurrence: Insights from Structurally Related Furans

While direct evidence for this compound in nature is lacking, the occurrence of other acetylated and methylated furans provides strong indications of where it might be found. These compounds are predominantly formed during the thermal processing of food.

The Maillard Reaction: A Primary Source of Flavor Furans

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods.[9] This reaction is a prolific source of furan derivatives.[10] Given its structure, it is highly probable that this compound is formed, albeit potentially in trace amounts, during the heating of foods rich in the necessary precursors.

The formation of furan and its alkylated derivatives in the Maillard reaction can occur through several pathways, including the degradation of sugars and the interaction of sugar fragments with amino acids.[9][11] The presence of both methyl and acetyl groups on this compound suggests a formation pathway involving specific sugar and amino acid precursors that can provide these functional groups.

Potential Food Sources

Based on the known occurrences of its isomer, 3-Acetyl-2,5-dimethylfuran, and other related furans, potential food sources for this compound could include:

-

Thermally Processed Foods: Coffee, cooked beef, bread, and popcorn are known to contain a variety of furan derivatives and are prime candidates for the presence of this compound.[12]

-

Nuts and Seeds: Roasted nuts, such as filberts and peanuts, are rich in the precursors for the Maillard reaction and have been shown to contain related furan compounds.[12]

-

Fermented Products: Some fermented products, like beer, may also contain furan derivatives as byproducts of microbial metabolism and any heating steps involved in their production.[12]

Analytical Methodologies for Detection and Quantification

The identification and quantification of trace volatile compounds like this compound in complex food matrices require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.[13]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Due to the volatile nature of furan derivatives and their typically low concentrations in food, a pre-concentration step is essential. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for this purpose.[14][15]

Experimental Protocol: HS-SPME for Furan Derivative Analysis

-

Sample Homogenization: A representative sample of the food matrix is homogenized to ensure uniformity.

-

Vial Incubation: A known amount of the homogenized sample is placed in a sealed headspace vial. The vial is then incubated at a controlled temperature to facilitate the release of volatile compounds into the headspace.

-

SPME Fiber Exposure: An SPME fiber coated with a suitable stationary phase (e.g., Carboxen/PDMS) is exposed to the headspace for a defined period. The volatile analytes adsorb onto the fiber.

-

Thermal Desorption: The SPME fiber is withdrawn from the sample vial and inserted into the hot injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the necessary chromatographic separation and mass spectrometric identification for the unambiguous analysis of furan derivatives.[16]

Typical GC-MS Parameters for Furan Analysis:

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is typically used for the separation of volatile organic compounds.

-

Carrier Gas: Helium is the most common carrier gas.

-

Injection Mode: Splitless injection is often employed to maximize the transfer of the thermally desorbed analytes onto the column, enhancing sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode can be used for initial identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and quantification.

Conclusion and Future Directions

This compound represents a gap in our knowledge of flavor chemistry. While its presence in natural sources is yet to be definitively established, the wealth of information available for its isomers and other structurally related furan derivatives provides a strong foundation for future research. It is highly probable that this compound is formed in thermally processed foods via the Maillard reaction.

Future research should focus on:

-

Targeted Analysis: Employing sensitive analytical techniques such as HS-SPME-GC-MS/MS to screen for this compound in a wide range of cooked foods and natural products.

-

Synthesis of an Authentic Standard: The chemical synthesis of a pure this compound standard is crucial for its unambiguous identification and accurate quantification in natural samples.

-

Sensory Evaluation: Once isolated or synthesized, the sensory properties of this compound should be evaluated to understand its potential contribution to food flavor.

-

Formation Pathway Studies: Model system studies of the Maillard reaction with various precursors could elucidate the specific conditions and reactants that favor the formation of this compound.

This technical guide provides the necessary theoretical framework and practical methodologies to embark on the exciting endeavor of discovering and characterizing this compound in the natural world.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H10O2 | CID 14616895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Acetyl-2,5-dimethylfuran | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 5. 3-ACETYL-2,5-DIMETHYLFURAN | 10599-70-9 [chemicalbook.com]

- 6. 3-acetyl-2,5-dimethyl furan, 10599-70-9 [thegoodscentscompany.com]

- 7. 2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Formation of furan and methylfuran by maillard-type reactions in model systems and food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Formation of furan and methylfuran by maillard-type reactions in model systems and food - Lookchem [lookchem.com]

- 12. 2-acetyl-5-methyl furan, 1193-79-9 [thegoodscentscompany.com]

- 13. benchchem.com [benchchem.com]

- 14. [PDF] Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Acetyl-2,3-dimethylfuran

Introduction

5-Acetyl-2,3-dimethylfuran is a substituted furan derivative of interest in flavor chemistry and as a potential building block in organic synthesis. The precise structural elucidation of such molecules is paramount for understanding their chemical behavior, reactivity, and for ensuring purity in various applications. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of its molecular structure.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to a notable lack of publicly available experimental spectra for this specific isomer, this document leverages predictive models and comparative data from the well-characterized isomer, 3-Acetyl-2,5-dimethylfuran, to offer a robust analytical framework for researchers. Every piece of data and its interpretation is grounded in established spectroscopic principles to ensure scientific integrity.

Molecular Structure

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its constituent functional groups, dictates its interaction with different forms of electromagnetic radiation and its behavior in the mass spectrometer.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the four types of non-equivalent protons in the molecule. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing acetyl group, as well as the aromaticity of the furan ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5-6.8 | Singlet | 1H | H-4 |

| ~2.4-2.6 | Singlet | 3H | -COCH₃ |

| ~2.2-2.4 | Singlet | 3H | C3-CH₃ |

| ~2.0-2.2 | Singlet | 3H | C2-CH₃ |

Interpretation:

-

Furan Proton (H-4): The single proton on the furan ring is expected to appear as a singlet in the aromatic region. Its chemical shift will be downfield due to the deshielding effect of the aromatic ring current.

-

Acetyl Protons (-COCH₃): The three protons of the acetyl methyl group will appear as a sharp singlet. This signal is expected to be downfield relative to the furan methyl groups due to the electron-withdrawing nature of the adjacent carbonyl group.

-

Furan Methyl Protons (C2-CH₃ and C3-CH₃): The two methyl groups attached to the furan ring will each produce a singlet. Their precise chemical shifts will differ slightly based on their position relative to the acetyl group and the ring oxygen.

For comparative purposes, the experimental ¹H NMR spectrum of the isomer 3-Acetyl-2,5-dimethylfuran shows signals at approximately δ 6.0 (s, 1H, ring H), 2.4 (s, 3H, acetyl-CH₃), 2.3 (s, 3H, ring-CH₃), and 2.2 (s, 3H, ring-CH₃).[2] The key difference in the spectrum of this compound would be the chemical shift of the furan proton, which is expected to be further downfield due to its proximity to the acetyl group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display eight signals, corresponding to each of the unique carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | C=O |

| ~150-155 | C5 |

| ~145-150 | C2 |

| ~120-125 | C3 |

| ~110-115 | C4 |

| ~25-30 | -COCH₃ |

| ~10-15 | C3-CH₃ |

| ~8-12 | C2-CH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the acetyl group's carbonyl is expected at the lowest field (highest ppm value), typically in the range of 190-215 δ for ketones.[3]

-

Furan Ring Carbons: The four carbons of the furan ring will have distinct chemical shifts. The carbons bearing the oxygen (C2 and C5) will be the most downfield of the ring carbons. The carbon attached to the acetyl group (C5) is expected to be significantly deshielded.

-

Methyl Carbons: The three methyl carbons will appear at the highest field (lowest ppm values). The acetyl methyl carbon will be more deshielded than the two furan methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[4] The IR spectrum of this compound will be dominated by absorptions arising from the carbonyl group and the substituted furan ring.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1680-1660 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600-1550 | Medium-Strong | C=C Stretch (Furan Ring) |

| ~1450-1350 | Medium | C-H Bending |

| ~1250-1000 | Strong | C-O Stretch (Furan Ring) |

Interpretation:

The most diagnostic peak in the IR spectrum will be the strong absorption due to the carbonyl (C=O) stretch . Because the acetyl group is conjugated with the furan ring, this band is expected to appear at a lower wavenumber (1680-1660 cm⁻¹) compared to a simple aliphatic ketone (which typically appears around 1715 cm⁻¹).[5] The presence of C-H stretching frequencies just above 3000 cm⁻¹ can confirm the aromatic nature of the furan ring, while absorptions just below 3000 cm⁻¹ are indicative of the methyl groups.[5] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending vibrations and C-O stretching of the furan ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 138.16

-

Key Fragments: m/z = 123, 95, 43

Interpretation and Proposed Fragmentation Pathway:

Upon electron ionization, this compound is expected to form a molecular ion at m/z 138. The fragmentation is likely to be driven by cleavages adjacent to the carbonyl group and within the furan ring.

-

Loss of a Methyl Radical: A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the acetyl group (α-cleavage), leading to a stable acylium ion at m/z 123 . This is a very common fragmentation for methyl ketones.[6]

-

Loss of an Acetyl Radical: Cleavage of the bond between the furan ring and the acetyl group can result in the loss of an acetyl radical (•COCH₃), although this is generally less favorable than the loss of a methyl radical.

-

Formation of the Acetyl Cation: The fragment at m/z 43 corresponds to the acetyl cation ([CH₃CO]⁺), which is a characteristic peak for compounds containing an acetyl group.

-

Ring Fragmentation: Subsequent fragmentation of the m/z 123 ion or the molecular ion can lead to cleavage of the furan ring, resulting in various smaller fragments.

Caption: Proposed primary fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, yet detailed, protocols for obtaining the spectroscopic data discussed in this guide. These represent standard, validated methodologies in the field.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Record spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire several hundred to a few thousand scans with a relaxation delay of 2-5 seconds, using proton decoupling.[7]

-

Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

-

IR Spectroscopy

-

Sample Preparation (ATR-FTIR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Place a small drop of liquid this compound directly onto the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

Gas Chromatography:

-

Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or HP-5ms column).[8]

-

Use a temperature program to separate the components, for example, starting at 50°C and ramping up to 250°C at 10°C/min.

-

-

Mass Spectrometry:

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range of m/z 40-400.

-

The resulting mass spectrum for the GC peak corresponding to the compound will provide the fragmentation pattern.

-

Conclusion

References

- 1. 3-ACETYL-2,5-DIMETHYLFURAN(10599-70-9) IR Spectrum [m.chemicalbook.com]

- 2. 3-ACETYL-2,5-DIMETHYLFURAN(10599-70-9) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Acetyl-2,5-dimethylfuran | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 3-Acetyl-2,5-dimethyl furan [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Synthesis of 5-Acetyl-2,3-dimethylfuran and its derivatives

An In-depth Technical Guide to the Synthesis of 5-Acetyl-2,3-dimethylfuran and its Derivatives

Abstract

This technical guide offers a comprehensive exploration of the synthetic pathways leading to this compound, a substituted furan of significant interest in synthetic and medicinal chemistry. Furan derivatives are integral to numerous pharmaceuticals and serve as versatile intermediates for more complex molecular architectures.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic methodologies, including the Friedel-Crafts acylation of 2,3-dimethylfuran and the Paal-Knorr cyclization of a requisite 1,4-dicarbonyl precursor. We delve into the mechanistic underpinnings, explain the rationale behind experimental choices, and provide validated, step-by-step protocols. The guide also briefly covers the synthesis of derivatives by targeting the key functional groups of the core molecule. All quantitative data is summarized for comparative analysis, and key pathways are visualized to enhance comprehension.

Introduction: The Significance of the Furan Scaffold

The furan ring is a privileged five-membered aromatic heterocycle that constitutes the structural core of countless natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its unique electronic and steric properties allow it to serve as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, often improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The compound this compound (PubChem CID: 14616895) is a valuable building block, featuring a reactive ketone and a substituted furan nucleus, providing multiple sites for further chemical elaboration.[4] This guide provides the foundational knowledge for its reliable synthesis in a laboratory setting.

Primary Synthetic Pathways to this compound

Two principal and robust strategies are predominantly employed for the synthesis of polysubstituted acetylfurans: the direct acylation of a pre-formed furan ring and the construction of the furan ring from an acyclic precursor.

Pathway I: Friedel-Crafts Acylation of 2,3-Dimethylfuran

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and represents the most direct route to this compound. This electrophilic aromatic substitution involves the introduction of an acetyl group onto the electron-rich 2,3-dimethylfuran ring.

Causality and Experimental Rationale: The furan ring is highly activated towards electrophilic attack, but it is also exceptionally sensitive to strong acids, which can induce polymerization.[5] Therefore, classical Friedel-Crafts conditions using strong Lewis acids like aluminum chloride (AlCl₃) are often unsuitable, leading to low yields and significant tar formation.[5][6] The key to a successful acylation lies in using milder Lewis acid catalysts or alternative activators that can generate the acylium ion intermediate without promoting undesirable side reactions. Boron trifluoride and its complexes are often effective catalysts for this purpose.[6] Acetic anhydride is typically employed as the acylating agent.[7] The reaction exhibits high regioselectivity for the C5 position, which is sterically accessible and electronically activated by the furan oxygen and the adjacent methyl groups.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2,3-Dimethylfuran

-

Acetic anhydride

-

Anhydrous Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard, flame-dried glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2,3-dimethylfuran in an appropriate volume of anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic reaction.

-

Catalyst Addition: To the stirred solution, add the mild Lewis acid catalyst (e.g., anhydrous ZnCl₂) portion-wise.

-

Acylating Agent Addition: Add acetic anhydride dropwise from the dropping funnel to the cooled reaction mixture over 30 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice water with vigorous stirring. Transfer the mixture to a separatory funnel.

-

Extraction and Neutralization: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to neutralize residual acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Caption: Paal-Knorr synthesis of the target furan.

Detailed Experimental Protocol: Paal-Knorr Cyclization

Materials:

-

3-Acetyl-2,5-hexanedione

-

Acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH))

-

Inert solvent (e.g., Toluene)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dean-Stark apparatus (if removing water azeotropically)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a solution of 3-acetyl-2,5-hexanedione in toluene, add a catalytic amount of p-toluenesulfonic acid. If using sulfuric acid, it should be added cautiously. Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, driving the reaction to completion. Continue refluxing until no more water is collected (typically 2-6 hours).

-

Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully wash the toluene solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and remove the toluene under reduced pressure.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Comparative Analysis of Synthetic Pathways

The choice between Friedel-Crafts acylation and Paal-Knorr synthesis depends on the availability of starting materials and desired scalability.

| Parameter | Pathway I: Friedel-Crafts Acylation | Pathway II: Paal-Knorr Synthesis |

| Starting Material | 2,3-Dimethylfuran | 3-Acetyl-2,5-hexanedione |

| Key Reagents | Acetic anhydride, mild Lewis acid (e.g., ZnCl₂) | Protic acid (e.g., p-TsOH) or dehydrating agent |

| Core Transformation | Electrophilic substitution on furan ring | Intramolecular cyclization & dehydration |

| Primary Advantage | Direct, one-step conversion | Builds the ring; avoids handling potentially unstable furans |

| Potential Challenge | Furan ring polymerization with harsh acids | Availability and synthesis of the 1,4-dicarbonyl precursor |

| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (>80%) |

Synthesis of Derivatives

The structure of this compound offers two primary sites for derivatization: the acetyl group and the furan ring.

A. Modifications of the Acetyl Group:

-

Reduction: The ketone can be selectively reduced to a secondary alcohol, 5-(1-hydroxyethyl)-2,3-dimethylfuran, using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Oxidation: A haloform reaction (using NaOH and I₂ or Br₂) can convert the acetyl group into a carboxylate, which upon acidification yields 2,3-dimethylfuran-5-carboxylic acid.

-

Condensation: The α-protons of the acetyl group are acidic and can participate in base-catalyzed aldol condensation reactions with various aldehydes to form α,β-unsaturated ketones (chalcone analogues).

B. Modifications of the Furan Ring:

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over a Pd/C or Raney Nickel catalyst) can reduce the furan ring to the corresponding stable tetrahydrofuran derivative, 5-acetyl-2,3-dimethyltetrahydrofuran.

-

Electrophilic Substitution: While the furan ring is already substituted, further electrophilic substitution (e.g., nitration, halogenation) may be possible at the C4 position, though conditions must be carefully controlled to avoid ring degradation. [8]

Conclusion

This guide has detailed two robust and field-proven methodologies for the synthesis of this compound. The Friedel-Crafts acylation provides a direct and efficient route from commercially available 2,3-dimethylfuran, provided that mild catalytic conditions are employed to prevent substrate polymerization. Alternatively, the Paal-Knorr synthesis offers an excellent and often higher-yielding approach through the cyclization of a 1,4-dicarbonyl precursor. The choice of method will ultimately be guided by starting material availability, cost, and the specific needs of the research program. The resulting core molecule is a versatile intermediate, readily amenable to further functionalization at both the acetyl group and the furan ring, opening avenues for the development of novel compounds for pharmaceutical and material science applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. This compound | C8H10O2 | CID 14616895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. US2515123A - Acylation of furan - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

5-Acetyl-2,3-dimethylfuran: A Technical Guide to Its Synthesis, Characterization, and Inferred History

Abstract

This technical guide provides a comprehensive overview of 5-Acetyl-2,3-dimethylfuran, a lesser-documented isomer within the family of acetylated dimethylfurans. While its close relative, 3-acetyl-2,5-dimethylfuran, is well-characterized and widely utilized, specific literature detailing the discovery, history, and applications of the 5-acetyl-2,3-dimethyl isomer is sparse. This document, therefore, endeavors to construct a thorough technical profile by leveraging established principles of furan chemistry, drawing analogies from related compounds, and presenting a proposed synthetic pathway. This guide is intended for researchers, scientists, and professionals in drug development and flavor chemistry who require a deeper understanding of this specific furan derivative.

Introduction and Inferred History

The history of furan chemistry dates back to the late 18th and 19th centuries, with the initial discovery of furan derivatives from natural sources like bran.[1] The development of synthetic methodologies for creating substituted furans, such as the Paal-Knorr synthesis, marked a significant advancement in the field.[2] The introduction of the acetyl group onto the furan ring, a critical transformation for creating versatile chemical intermediates, is primarily achieved through the Friedel-Crafts acylation reaction.[3]

While there is no specific record of the first synthesis or "discovery" of this compound in the available scientific literature, its existence as a chemical entity is confirmed in databases such as PubChem.[4] It is highly probable that this compound was first synthesized as part of broader studies on the acylation of substituted furans, where the regiochemical outcomes of such reactions were being explored. The directing effects of the two methyl groups on the 2,3-dimethylfuran precursor would have been of academic and practical interest to organic chemists of the 20th century.

Proposed Synthesis: Friedel-Crafts Acylation of 2,3-Dimethylfuran

The most logical and established method for the synthesis of this compound is the Friedel-Crafts acylation of 2,3-dimethylfuran. This electrophilic aromatic substitution reaction introduces an acetyl group onto the furan ring. The regioselectivity of this reaction is governed by the directing effects of the two methyl groups already present on the furan ring.

Mechanistic Rationale and Regioselectivity

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The methyl groups at the 2 and 3 positions are electron-donating, further activating the ring towards substitution. In the Friedel-Crafts acylation, an acylium ion (CH₃CO⁺) is generated from an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.

The directing effects of the methyl groups on 2,3-dimethylfuran would favor electrophilic substitution at the C5 position. This is due to the stabilization of the intermediate carbocation (arenium ion) through resonance and the inductive effects of the adjacent methyl groups. Attack at the C4 position would be sterically hindered and electronically less favored. Therefore, the acylation of 2,3-dimethylfuran is expected to yield this compound as the major product.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the acylation of other substituted furans and represents a robust starting point for the synthesis of this compound.

Materials and Reagents:

-

2,3-Dimethylfuran

-

Acetic anhydride

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 2,3-dimethylfuran in an equal volume of anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add one equivalent of acetic anhydride to the stirred solution.

-

Catalyst Addition: Add one equivalent of boron trifluoride etherate dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A color change in the reaction mixture is typically observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

-

Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of physical and spectroscopic methods. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | PubChem[4] |

| Molecular Weight | 138.16 g/mol | PubChem[4] |

| Appearance | Likely a colorless to pale yellow liquid | Inferred |

| Boiling Point | Not reported; predicted to be similar to isomers | Inferred |

| Density | Not reported | Inferred |

| Refractive Index | Not reported | Inferred |

Spectroscopic Data (Predicted)

While a comprehensive, published set of spectra for this compound is not available, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the acetyl protons (-COCH₃) around δ 2.4-2.5 ppm.

-

A singlet for the C2-methyl protons around δ 2.2-2.3 ppm.

-

A singlet for the C3-methyl protons around δ 2.0-2.1 ppm.

-

A singlet for the C4-proton on the furan ring around δ 6.0-6.2 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the carbonyl carbon around δ 185-190 ppm.

-

Signals for the furan ring carbons, with the C5 and C2 carbons being the most deshielded.

-

Signals for the three methyl carbons.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band for the C=O stretch of the ketone at approximately 1660-1680 cm⁻¹.

-

C-H stretching and bending vibrations for the methyl groups and the furan ring proton.

-

C-O-C stretching of the furan ring.

-

-

MS (Mass Spectrometry):

-

A molecular ion peak (M⁺) at m/z = 138.

-

A prominent fragment ion corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 123.

-

A fragment ion corresponding to the acetyl cation ([CH₃CO]⁺) at m/z = 43.

-

Potential Applications and Future Directions

The applications of this compound have not been specifically detailed in the literature. However, based on the known utility of its isomers and other furan derivatives, several potential areas of application can be proposed:

-

Flavor and Fragrance Industry: As a substituted furan, it may possess a unique aroma profile that could be of interest as a flavoring agent in food and beverages or as a component in fragrance formulations.

-

Pharmaceutical Synthesis: The acetylfuran moiety is a versatile functional group that can serve as a precursor for the synthesis of more complex heterocyclic compounds with potential biological activity.

-

Materials Science: Furan-based compounds are used in the development of polymers and resins. This compound could be explored as a monomer or a modifying agent in this context.

Further research is required to fully elucidate the properties and potential applications of this compound. A thorough sensory analysis would be necessary to determine its value in the flavor and fragrance industry. Additionally, screening for biological activity could reveal its potential as a lead compound in drug discovery programs.

Conclusion

This compound represents an intriguing yet under-explored member of the acetylated dimethylfuran family. While its specific discovery and history are not well-documented, its synthesis can be confidently proposed through the well-established Friedel-Crafts acylation of 2,3-dimethylfuran. This guide has provided a comprehensive, albeit partially inferred, technical overview of this compound, including a detailed proposed synthetic protocol and predicted characterization data. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this compound.

References

Thermophysical properties of acetyl dimethylfuran isomers

An In-depth Technical Guide to the Thermophysical Properties of Acetyl Dimethylfuran Isomers

Authored by a Senior Application Scientist

Foreword: The Unseen Influence of Thermophysical Properties

In the realms of pharmaceutical development and advanced materials science, the journey from a promising molecule to a viable product is paved with data. While spectroscopic and biological characterization often take the spotlight, a compound's thermophysical properties—boiling point, density, viscosity, and thermal stability—form the fundamental bedrock upon which processes are designed, formulations are developed, and safety is assured. These properties govern everything from purification and storage to reaction kinetics and bioavailability.

Acetyl dimethylfuran isomers, a class of heterocyclic organic compounds, are significant as flavor components, but more critically, as versatile building blocks in the synthesis of complex pharmaceuticals and specialty chemicals.[1][2] Understanding their physical behavior is not merely an academic exercise; it is a prerequisite for efficient process scale-up, quality control, and the rational design of new molecular entities.

This guide provides an in-depth exploration of the key thermophysical properties of two prominent acetyl dimethylfuran isomers: 2-Acetyl-3,5-dimethylfuran and 3-Acetyl-2,5-dimethylfuran . We will move beyond a simple recitation of values to explain the causality behind experimental choices, provide validated protocols for their determination, and explore the structure-property relationships that dictate their behavior.

The Isomers in Focus: Structure and Significance

The positioning of the acetyl and methyl groups on the furan ring dramatically influences the molecule's polarity, steric hindrance, and intermolecular forces, which in turn dictates its thermophysical properties.

-

2-Acetyl-3,5-dimethylfuran: An aromatic ketone with a sweet, balsamic aroma.[3]

-

3-Acetyl-2,5-dimethylfuran: A key flavoring agent with a nutty, roasted aroma, also investigated for its biological activity.[4]

The synthesis of these isomers is typically achieved via Friedel-Crafts acylation of the corresponding dimethylfuran precursor with acetic anhydride, often using a Lewis acid catalyst.[1][5][6] Ensuring the purity of the synthesized isomer through methods like vacuum distillation is critical, and the success of such purification hinges directly on accurate boiling point data.

Boiling Point: A Gateway to Purification and Stability

A liquid's boiling point is the temperature at which its vapor pressure equals the external pressure. For high-boiling-point compounds like acetyl dimethylfurans, which may degrade at atmospheric pressure, determination under reduced pressure is the standard and necessary practice.[5]

Causality in Experimental Choice: Why Reduced Pressure?

Many complex organic molecules, particularly those with multiple functional groups, are thermally labile. Heating them to their atmospheric boiling point can provide enough energy to initiate decomposition, polymerization, or side reactions, leading to sample loss and contamination. By reducing the external pressure using a vacuum pump, the vapor pressure required for boiling is achieved at a much lower temperature, thus preserving the molecule's integrity.

Experimental Protocol: Boiling Point Determination via Thiele Tube

This method is advantageous for its simplicity and requirement for minimal sample volume (< 0.5 mL).[7]

Apparatus:

-

Thiele tube

-

High-temperature heating oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Small-diameter test tube (e.g., 4" tube)

-

Capillary tube (sealed at one end)

-

Sample of acetyl dimethylfuran isomer

Step-by-Step Methodology:

-

Sample Preparation: Add approximately 0.5 mL of the acetyl dimethylfuran isomer into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly into the Thiele tube, which is filled with heating oil. The side-arm design of the Thiele tube ensures uniform heating via convection currents.

-

Observation (Initial Heating): Gently heat the side arm of the Thiele tube. As the temperature rises, trapped air will expand and slowly bubble out of the capillary tube.[5]

-

Determining the Boiling Point: Increase the heating rate until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the external pressure.

-

Observation (Cooling): Remove the heat source. The bubbling will slow and stop. The precise moment the liquid begins to re-enter the capillary tube is the point at which the external pressure equals the sample's vapor pressure. Record the temperature at this exact moment; this is the boiling point.[5]

Density: A Fundamental Parameter for Formulation and Quality Control

Density, defined as mass per unit volume, is a critical physical property that influences fluid dynamics in chemical reactors and is a key quality control parameter for raw materials and finished products.[8][9] For drug development professionals, accurate density values are essential for calculating concentrations, formulating solutions, and ensuring dose accuracy in liquid formulations.

Causality in Experimental Choice: The Pycnometer Method

The pycnometer (or specific gravity bottle) method is a highly accurate and reproducible technique for determining the density of liquids. It relies on precisely measuring the mass of a known, fixed volume of the sample. Temperature control is paramount, as the density of liquids decreases with increasing temperature due to volume expansion.[9]

Experimental Protocol: Density Determination via Pycnometer

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Sample of acetyl dimethylfuran isomer

-

Distilled water (for calibration)

Step-by-Step Methodology:

-

Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper. Weigh the empty pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in the constant temperature water bath (e.g., 25.0 °C) for 20 minutes to allow it to equilibrate.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m_water).

-

The volume of the pycnometer (V) at the specified temperature is calculated using the density of water (ρ_water) at that temperature: V = (m_water - m_empty) / ρ_water.

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill it with the acetyl dimethylfuran isomer, insert the stopper, and equilibrate it in the same constant temperature water bath.

-

Remove, dry the exterior, and weigh the pycnometer filled with the sample (m_sample).

-

-

Calculation:

-

The mass of the sample is (m_sample - m_empty).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V .[5]

-

Viscosity: Characterizing Resistance to Flow

Viscosity is a measure of a fluid's internal friction or its resistance to flow.[10] In pharmaceutical applications, viscosity is crucial for processes like pumping, mixing, and filling syringes. It affects the dissolution rate of active ingredients and the texture and spreadability of topical formulations.[11]

-

Dynamic Viscosity (Absolute Viscosity): Measures the fluid's resistance to flow when an external force is applied.[11]

-

Kinematic Viscosity: Is the ratio of dynamic viscosity to density, measuring a fluid's resistance to flow under the influence of gravity.[11]

Causality in Experimental Choice: Capillary vs. Rotational Viscometers

-

Capillary Viscometers (e.g., Ostwald, Ubbelohde): These are ideal for measuring the kinematic viscosity of Newtonian fluids (fluids with constant viscosity regardless of shear stress, like water or simple organic liquids).[10][11] They are simple, accurate, and rely on measuring the time it takes for a known volume of liquid to flow through a capillary of a known diameter.[11]

-

Rotational Viscometers: These are more versatile and measure dynamic viscosity by determining the torque required to rotate a spindle immersed in the fluid.[11] They are necessary for non-Newtonian fluids but can also be used for Newtonian liquids.

For pure, small-molecule liquids like acetyl dimethylfuran isomers, a capillary viscometer is a highly appropriate and cost-effective choice.

Experimental Protocol: Viscosity Measurement via Ubbelohde Viscometer

Apparatus:

-

Ubbelohde-type capillary viscometer

-

Constant temperature water bath with a transparent window

-

Stopwatch

-

Pipettes

-

Sample of acetyl dimethylfuran isomer

Step-by-Step Methodology:

-

Preparation: Select a viscometer where the flow time will be between 200 and 600 seconds to minimize timing errors. Clean and dry the viscometer thoroughly.

-

Sample Loading: Introduce a precise volume of the sample liquid into the viscometer's reservoir tube.

-

Thermal Equilibration: Suspend the viscometer vertically in the constant temperature bath. Allow at least 20-30 minutes for the sample to reach thermal equilibrium. Viscosity is highly sensitive to temperature.[11]

-

Measurement:

-

Apply suction to the capillary tube to draw the liquid up above the upper timing mark.

-

Release the suction and simultaneously start the stopwatch as the liquid meniscus passes the upper timing mark.

-

Stop the stopwatch precisely as the meniscus passes the lower timing mark.

-

-

Repeat and Calculate: Repeat the measurement at least three times to ensure reproducibility. The kinematic viscosity (ν) is calculated using the equation: ν = C * t , where 't' is the average flow time in seconds and 'C' is the calibration constant of the viscometer (provided by the manufacturer or determined using a standard of known viscosity).

Summary of Thermophysical Properties

The following table summarizes the available experimental data for the two primary acetyl dimethylfuran isomers. It is important to note the conditions (temperature and pressure) under which these values were determined.

| Property | 2-Acetyl-3,5-dimethylfuran | 3-Acetyl-2,5-dimethylfuran | Conditions |

| Molecular Formula | C₈H₁₀O₂ | C₈H₁₀O₂ | - |

| Molecular Weight | 138.16 g/mol [3] | 138.16 g/mol | - |

| Appearance | Colorless liquid to solid | Colorless to yellow liquid | Room Temperature |

| Boiling Point | 195-198 °C | 83 °C[5] | @ 760 mmHg (Atmospheric) |

| - | 62 °C[5][4] | @ 11.00 mmHg | |

| - | - | @ 0.25 mmHg | |

| Melting Point | 17-18 °C | Not specified | @ 760 mmHg |

| Density | 1.041-1.047 g/mL[3] | 1.038 g/mL[4] | @ 25 °C |

| Refractive Index (n_D) | 1.494-1.500[3] | 1.485[4] | @ 20 °C |

Structure-Property Relationships

The differences observed in the properties of the isomers, particularly the boiling point, can be attributed to their molecular structures.

The position of the electron-withdrawing acetyl group relative to the furan ring's oxygen atom influences the molecule's overall dipole moment. In 2-acetyl-3,5-dimethylfuran , the proximity of the carbonyl group to the ring's heteroatom likely results in a larger net molecular dipole compared to 3-acetyl-2,5-dimethylfuran . This stronger dipole moment leads to more significant intermolecular dipole-dipole attractions, requiring more thermal energy to overcome. Consequently, 2-acetyl-3,5-dimethylfuran exhibits a substantially higher atmospheric boiling point (195-198 °C) compared to what would be extrapolated for the 3-acetyl isomer.[3]

Conclusion

The thermophysical properties of acetyl dimethylfuran isomers are not mere data points but are governing principles that dictate their handling, purification, and application. This guide has detailed the experimental determination of boiling point, density, and viscosity, emphasizing the rationale behind standard laboratory protocols. The compiled data reveals significant differences between isomers, which can be logically traced back to their distinct molecular structures and resulting intermolecular forces. For researchers, scientists, and drug development professionals, a firm grasp of these fundamental properties is indispensable for translating chemical potential into tangible, real-world applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Acetyl-3,5-dimethylfuran | C8H10O2 | CID 579675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ACETYL-2,5-DIMETHYLFURAN | 10599-70-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mt.com [mt.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. cscscientific.com [cscscientific.com]

- 11. measurlabs.com [measurlabs.com]

Unlocking the Potential of 5-Acetyl-2,3-dimethylfuran: A Technical Guide to Future Research

Abstract

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] 5-Acetyl-2,3-dimethylfuran, a relatively underexplored member of this family, presents a compelling opportunity for novel therapeutic development. This technical guide outlines a comprehensive research program designed to elucidate the pharmacological potential and toxicological profile of this compound. We provide a structured approach, from initial synthesis and characterization to in-depth biological evaluation and preliminary structure-activity relationship (SAR) studies. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel furan derivatives.

Introduction: The Case for Investigating this compound

Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The introduction of an acetyl group, as seen in various furan-containing ketones, can be a key determinant of this biological activity.[5] While the related compound, 3-acetyl-2,5-dimethylfuran, has been a subject of study, this compound remains a frontier for discovery. The strategic placement of the acetyl and methyl groups on the furan ring may lead to unique interactions with biological targets, potentially offering improved efficacy or a novel mechanism of action.

This guide presents a multi-pronged research plan to systematically investigate this compound, beginning with a reliable synthetic route and culminating in a foundational understanding of its biological properties. The proposed studies are designed to generate the critical data necessary to assess its potential as a lead compound for drug discovery.

Synthesis and Characterization of this compound

A robust and reproducible synthesis is the cornerstone of any chemical biology research program. We propose the Friedel-Crafts acylation of 2,3-dimethylfuran as a direct and efficient method for the preparation of this compound.[6] Given the sensitivity of the furan ring to strong acids, milder Lewis acid catalysts are recommended to prevent polymerization.[7]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The electrophilic substitution of an acetyl group onto the 2,3-dimethylfuran ring is anticipated to occur predominantly at the 5-position due to the directing effects of the methyl groups and the oxygen heteroatom.

Caption: Proposed Friedel-Crafts acylation of 2,3-dimethylfuran.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

-

2,3-Dimethylfuran

-

Acetic anhydride

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dimethylfuran (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Slowly add boron trifluoride etherate (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

Purification and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel. The structure and purity of the final compound should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the ketone).

Pharmacological Evaluation: Uncovering Therapeutic Potential

The structural features of this compound suggest potential antimicrobial and anti-inflammatory activities.[8][9]

Antimicrobial Activity Screening

Unsaturated ketones containing a furan moiety have demonstrated notable antimicrobial effects.[5][10]

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of pathogenic microorganisms.

Proposed Panel of Microorganisms:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

-

Fungi: Candida albicans, Aspergillus niger

Experimental Protocol: Broth Microdilution Assay

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

To determine the MBC/MFC, aliquot a small volume from the wells with no visible growth onto agar plates and incubate. The MBC/MFC is the lowest concentration that results in a significant reduction in viable colonies.

Anti-inflammatory Activity Assessment

Furan derivatives have been shown to inhibit the production of inflammatory mediators.[4]

Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Griess Assay for Nitrite Determination

-

Culture RAW 264.7 cells in a 96-well plate until they reach 80% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Metabolic and Toxicological Profiling

Understanding the metabolic fate and potential toxicity of a novel compound is critical in the early stages of drug discovery. Furan and its derivatives can undergo metabolic activation to reactive intermediates, which may lead to toxicity.[11][12]

In Vitro Metabolic Stability

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.[13][14]

Experimental Protocol: Liver Microsomal Stability Assay

-

Prepare an incubation mixture containing pooled liver microsomes (human or rodent), a NADPH regenerating system, and phosphate buffer (pH 7.4).

-

Pre-warm the mixture to 37°C.

-

Initiate the reaction by adding this compound.

-

At various time points, quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

The rate of disappearance of the compound will be used to determine its in vitro half-life and intrinsic clearance.

Caption: Workflow for the in vitro metabolic stability assay.

Genotoxicity Assessment

Given that some furan derivatives have been reported to be genotoxic, it is essential to evaluate this potential for this compound.[15][16][17]

Objective: To assess the mutagenic potential of this compound using the Ames test.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Use a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon.

-